molecular formula C10H11N3O2S B1270513 N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide CAS No. 314033-54-0

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

Cat. No. B1270513
M. Wt: 237.28 g/mol
InChI Key: ZGSYMYOABJYXAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For example, similar compounds have been synthesized by refluxing benzothiazoles with acetic acid, indicating a general approach that might be applicable for N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide as well. These procedures often yield compounds with significant structural similarity and potentially similar biological activities (Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of related benzothiazole acetamides has been elucidated through crystallographic studies. For instance, studies have shown that these compounds can form dimeric structures through hydrogen bonding, indicating a propensity for self-association which could influence their chemical behavior and solubility (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives engage in various chemical reactions, reflecting their versatile chemical properties. They can participate in hydrogen bonding, as evidenced by their dimer formation in solid state. Additionally, their reactivity with different reagents allows for the synthesis of a broad range of derivatives, indicating a rich chemistry that is fundamental for the development of new materials and biologically active molecules.

Physical Properties Analysis

The physical properties of benzothiazole acetamides, such as melting points, solubility, and crystal structure, can be significantly affected by the substituents on the benzothiazole ring. For example, the introduction of methoxy and amino groups could influence the compound's hydrophilicity, impacting its solubility in various solvents, which is crucial for its application in different fields.

Chemical Properties Analysis

The chemical properties of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, such as acidity, basicity, and reactivity, are determined by the functional groups attached to the benzothiazole core. The presence of an acetamide group, for example, could contribute to the compound's acidity and reactivity, making it a candidate for further functionalization. The study of pKa values and reactivity patterns is essential for understanding the behavior of these compounds in biological systems and for the design of molecules with desired properties (Duran & Canbaz, 2013).

Scientific Research Applications

Metabolic Stability and PI3K/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound related to N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, has shown potent inhibition of PI3Kα and mTOR in vitro and in vivo. It was further modified to improve metabolic stability, leading to the development of imidazopyridazine analogs with similar efficacy (Stec et al., 2011).

Antimicrobial Properties

A series of benzothiazole derivatives, including those similar to N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, were synthesized and showed antimicrobial properties against various bacterial and fungal strains. Their antimicrobial activity was consistent with molecular docking scores (Pawar et al., 2021).

Antitumor Activity

Benzothiazole derivatives bearing different heterocyclic rings were synthesized for their potential antitumor activity. These compounds, including analogs of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide, exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Selective Receptor Antagonism

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide derivatives were explored for selective antagonism of adenosine A2B receptors. These studies led to the discovery of compounds with high potency and selectivity, demonstrating potential for therapeutic applications (Firooznia et al., 2011).

Antioxidant and Anti-inflammatory Activity

Novel benzothiazole acetamide derivatives were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds demonstrated efficacy in various assays, suggesting their potential use in treating related disorders (Koppireddi et al., 2013).

Hydrogen Bonding and Crystal Properties

The study of hydrogen bond-associated N-(benzo[d]thiazol-2-yl)acetamides, including analogs of the queried compound, revealed unique assembly characteristics influenced by substituents in the benzothiazole moiety. This research provides insight into molecular interactions and crystal formation (Balijapalli et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This would involve a discussion on potential applications of the compound and areas for future research.


Please consult with a qualified professional or researcher for more specific and detailed information.


properties

IUPAC Name

N-(6-amino-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-5(14)12-10-13-9-7(15-2)3-6(11)4-8(9)16-10/h3-4H,11H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSYMYOABJYXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2S1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242574
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

CAS RN

314033-54-0
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314033-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Amino-4-methoxy-2-benzothiazolyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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